Home > Products > Screening Compounds P49329 > (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid
(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid -

(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid

Catalog Number: EVT-5821096
CAS Number:
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-Methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid is a synthetic organic compound belonging to the class of piperidine derivatives. It has been explored in scientific research, particularly in the field of drug discovery, due to its potential biological activity. [, , ]

Synthesis Analysis

The synthesis of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid involves a multi-step process. While a specific detailed synthesis for this exact compound hasn't been explicitly described in the provided papers, analogous compounds with similar structural features have been synthesized using various methods. These methods often involve reactions like alkylation, acylation, and reductive amination, utilizing appropriate starting materials and reagents. [, , , , , , , , , , , , , , , , , , ]

Applications
  • GPR40 Agonists: Compounds with similar structures to (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid have been investigated as agonists of the G-protein coupled receptor 40 (GPR40), a potential therapeutic target for type 2 diabetes. [, ]
  • 5-Lipoxygenase-activating Protein Inhibitors: Analogous compounds with structural similarities have been explored for their ability to inhibit 5-lipoxygenase-activating protein (FLAP), an enzyme involved in leukotriene biosynthesis, a pathway implicated in inflammatory diseases like asthma.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It demonstrated effectiveness in pre-clinical studies for inhibiting leukotriene synthesis and reducing inflammation. []

Relevance: While the core structures differ, both AM103 and (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid share the key structural feature of a 6-methoxy-pyridin-3-yl moiety. [] This shared moiety suggests potential exploration of similar chemical space for modulating biological targets.

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

Compound Description: 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile is a reversible inhibitor of lysine-specific demethylase 1 (LSD1). [] Its binding mode has been elucidated via crystal structure analysis, revealing interactions with key residues within the catalytic center of LSD1. []

Relevance: This compound shares a striking structural similarity to (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid. Both compounds feature a central pyridine ring substituted at the 3-position with a piperidine ring further derivatized with a methoxy group at the 4-position. [] The primary difference lies in the substituents at the 2-position of the pyridine ring (p-tolyl vs. 4-methoxy-2-methylphenyl) and the 5-position (benzonitrile vs. acetic acid).

3-{2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]naphthyrindin-2-yl)propyl]-imidazolidin-1-yl}-3(S)-(6-methoxy-pyridin-3yl)-propionic acid (Compound A)

Compound Description: 3-{2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]naphthyrindin-2-yl)propyl]-imidazolidin-1-yl}-3(S)-(6-methoxy-pyridin-3yl)-propionic acid (Compound A) is a potent and selective integrin αvβ3 receptor antagonist under investigation for the treatment of osteoporosis. [] Metabolism studies in various species revealed primary excretion as unchanged drug and metabolites formed through glucuronidation, oxidation, O-demethylation, and hydroxylations. []

Relevance: Similar to AM103, Compound A and (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid share the presence of a 6-methoxy-pyridin-3-yl substituent. [] This common feature highlights the potential relevance of this specific pyridine derivative across different pharmacological targets.

Naronapride (ATI-7505)

Compound Description: Naronapride (6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid 1-aza-bicyclo[2,2,2]oct-(R)-3-yl ester dihydrochloride; ATI-7505) is a serotonin 5-HT4 receptor agonist investigated for gastrointestinal motility disorders. []

Relevance: Both Naronapride and (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid contain a piperidine ring as a central structural element. [] Naronapride's extensive metabolism, including hydrolysis to ATI-7500 and subsequent side chain modifications, provides valuable insights into potential metabolic pathways of compounds containing similar piperidine moieties, like the target compound.

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

Compound Description: 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine represents a core structure explored for diverse biological activities. [] The synthesis of this compound highlights the utility of hydrogenation for converting pyridine rings to piperidine rings, a strategy potentially relevant for modifying (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid. []

Relevance: Both this compound and (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid contain a piperidin-4-yl substituent. [] This shared feature suggests that exploring variations on the substituents attached to the piperidine ring could be a valuable strategy for modulating the biological activity of both compounds.

SCH 30497

Compound Description: SCH 30497 (2-[3-(1,2,3,6-tetrahydro-4-2(methylphenyl)-pyridin-1-yl)-propyl]-1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one) is a non-narcotic analgesic exhibiting efficacy in various pain models. []

Relevance: SCH 30497 and (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid both contain a methylphenyl group within their structures. [] While the core structures and biological targets differ significantly, the presence of this common substituent suggests potential exploration of similar chemical space for modulating different pharmacological activities.

(3S)-3-cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267)

Compound Description: (3S)-3-cyclopropyl-3-(2-((1-(2-((2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl)-5-methoxyphenyl)piperidin-4-yl)methoxy)pyridin-4-yl)propanoic acid (SCO-267) is a full agonist of the GPR40 receptor. [, ] It demonstrated efficacy in improving glycemic control and reducing body weight in preclinical models of diabetes and obesity. [, ]

Relevance: SCO-267 and (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid share the core structural element of a piperidine ring, suggesting potential overlap in their pharmacokinetic profiles and metabolic pathways. [, ]

Properties

Product Name

(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid

IUPAC Name

2-(4-methoxy-2-methylphenyl)-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-15-12-18(26-2)5-6-19(15)20(21(24)25)23-10-7-17(8-11-23)27-14-16-4-3-9-22-13-16/h3-6,9,12-13,17,20H,7-8,10-11,14H2,1-2H3,(H,24,25)

InChI Key

FFQKHZXKOAODDT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCC(CC2)OCC3=CN=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCC(CC2)OCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.